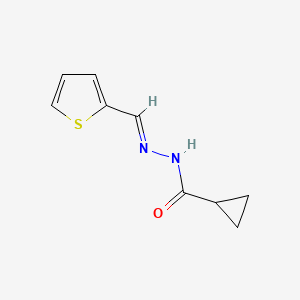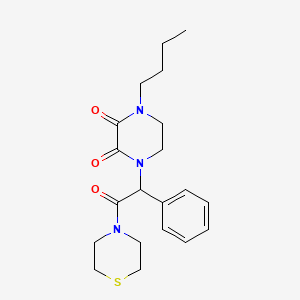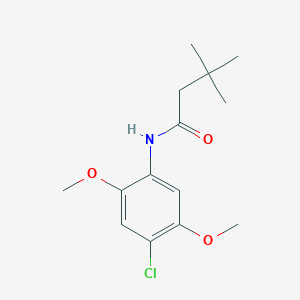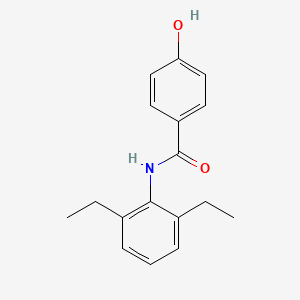
N'-(2-thienylmethylene)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N'-(2-thienylmethylene)cyclopropanecarbohydrazide and related compounds involves a series of chemical reactions that carefully construct the cyclopropane core and integrate the thiophene and hydrazide functionalities. While specific synthesis pathways for this compound are not directly detailed in the available literature, analogous compounds, such as those involving furan or thiazol rings, have been synthesized through methodologies that might be adapted for this compound. These methodologies often include the formation of the cyclopropane ring followed by the attachment or formation of the thiophene and hydrazide groups through various organic synthesis techniques such as condensation reactions, cycloadditions, or substitution reactions (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound, akin to related compounds, is characterized by spectroscopic and computational methods. Techniques such as IR, NMR, UV, and X-ray single-crystal diffraction are pivotal in determining the molecular conformation, electronic structure, and spatial arrangement of atoms within the molecule. For analogous molecules, density functional theory (DFT) calculations have provided insights into the vibrational analysis, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and theoretical conformational analyses (Inkaya et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar compounds. These compounds are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, depending on the functional groups present. For instance, reactions involving N-(2-thienylmethylidene) derivatives with diiron nonacarbonyl have been explored to yield cyclometallated diiron complexes, indicating the potential for this compound to engage in organometallic chemistry (Tzeng et al., 2003).
Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Drug Development
The cyclopropane ring, a core component of N'-(2-thienylmethylene)cyclopropanecarbohydrazide, is increasingly used in drug development, transitioning drug candidates from preclinical to clinical stages. Cyclopropane rings enhance drug potency and reduce off-target effects due to their structural features, including coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These properties address multiple roadblocks in drug discovery, such as enhancing potency and reducing off-target effects, making cyclopropane derivatives valuable in medicinal chemistry (Talele, 2016).
Stereoselective Cyclopropanation Reactions
Cyclopropane subunits play a critical role in organic chemistry due to their presence in a wide range of naturally occurring compounds and their utility in studying bonding features of highly strained cycloalkanes. Cyclopropanes serve as versatile synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts have focused on enantioselective synthesis of cyclopropanes, highlighting their importance in creating effective insecticides and developing new methods for preparing enantiomerically pure cyclopropanes (Lebel, Marcoux, Molinaro, & Charette, 2003).
Antimalarial and Antileukemic Properties
Transition metal complexes with thiosemicarbazones derived from cyclopropane-containing compounds demonstrate reduced antimalarial activity but enhanced antileukemic properties. This indicates the potential of cyclopropane derivatives in developing treatments for leukemia, showcasing the versatility of cyclopropane-based compounds in medicinal applications (Scovill, Klayman, & Franchino, 1982).
Ethylene Response Inhibitors in Plants
Cyclopropane derivatives like 1-methylcyclopropene have shown to bind to the ethylene receptor in plants, preventing ethylene's physiological action. This has significant commercial applications in extending the vase life of cut flowers and the display life of potted plants, as well as regulating fruit ripening and preventing ethylene's deleterious effects in vegetables (Sisler & Serek, 1997).
Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities
Cyanoacetylhydrazine, a key intermediate in the synthesis of cyclopropane-containing compounds, has been used to synthesize new thiophene, pyran, thiazole, and fused heterocyclic derivatives exhibiting significant antitumor activity. This underscores the potential of cyclopropane and its derivatives in the development of new antitumor agents (Mohareb, El-Sayed, & Abdelaziz, 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCIBERJKZYXCC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)


![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)
![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
